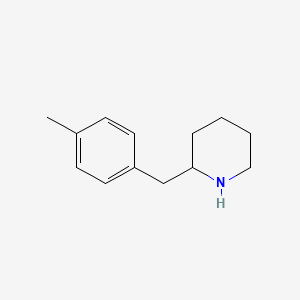

2-(4-Methyl-benzyl)-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

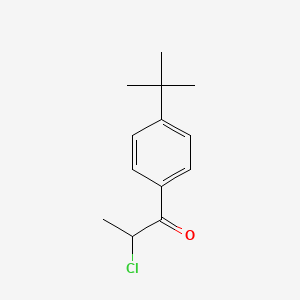

2-(4-Methyl-benzyl)-piperidine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

- Development of Anti-Dementia Agents : Piperidine derivatives, including those similar to 2-(4-Methyl-benzyl)-piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents. One derivative showed an affinity 18,000 times greater for AChE than for BuChE, indicating its potential in treating dementia-related conditions (Sugimoto et al., 1990).

Structure-Activity Relationships in Medicinal Chemistry

- Enhancing Activity through Structural Modifications : Further studies explored structure-activity relationships (SAR) in piperidine derivatives, showing that introducing a phenyl group on the nitrogen atom of amide moieties resulted in enhanced anti-AChE activity. These compounds, including variations like 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine, have been identified as potent AChE inhibitors (Sugimoto et al., 1992).

Novel Synthesis Methods

- Cyclization of Amino Acid Derivatives : Research into the preparation of trisubstituted piperidines by a formal hetero-ene reaction of amino acid derivatives includes the study of N-benzyl or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, leading to the synthesis of 3-amino-2,4-dialkyl-substituted piperidines. This illustrates the versatility of piperidine derivatives in synthetic organic chemistry (Laschat et al., 1996).

Radiolabeled Probes for σ-1 Receptors

- Neuropharmacological Applications : Halogenated 4-(phenoxymethyl)piperidines, synthesized as potential δ receptor ligands, have been evaluated for their affinity and selectivity using in vitro receptor binding assays. These compounds, including iodinated ligands like 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, may serve as useful probes for in vivo studies of σ receptors, highlighting their importance in neuropharmacology (Waterhouse et al., 1997).

Analgesic Activity

- Pain Management : A study on 4-anilidopiperidine analgesics revealed that methylation of the piperidine ring enhances analgesic potency. This research contributes to the understanding of how structural modifications of piperidine derivatives can affect their therapeutic potential in pain management (Riley et al., 1973).

Efficient Synthetic Routes

- Innovative Synthetic Approaches : The development of novel approaches to synthesize 4-(substituted benzyl)piperidines, involving cyclization of imines and palladium-catalyzed cross-coupling, demonstrates the ongoing innovation in the synthesis of complex piperidine derivatives (Furman & Dziedzic, 2003).

Subtype-Selective NMDA Receptor Ligands

- Potential in Treating Neurological Disorders : Research into 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles has identified potent antagonists of the NR1A/2B subtype of the NMDA receptor, suggesting their application in conditions like Parkinson's disease (Wright et al., 1999).

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body, showing enhanced reactivity due to the adjacent aromatic ring .

Mode of Action

The mode of action of 2-(4-Methyl-benzyl)-piperidine is likely to involve interactions with its targets leading to changes at the molecular level. For instance, benzylic compounds can undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing the biological processes they are involved in .

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their reactivity . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

It’s known that the pharmacokinetic profiles of similar compounds can be influenced by factors such as their chemical structure, route of administration, and the patient’s physiological condition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light and temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13/h5-8,13-14H,2-4,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKBJZWBAXLSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398612 |

Source

|

| Record name | 2-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63587-56-4 |

Source

|

| Record name | 2-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)